Introduction: The Strategic Importance of Fluorinated Anilines
Introduction: The Strategic Importance of Fluorinated Anilines
An In-depth Technical Guide to 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline Hydrochloride: A Key Building Block in Modern Chemistry
Executive Summary: This document provides a comprehensive technical overview of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline, focusing on its hydrochloride salt (CAS No. 1588441-12-6). This highly functionalized aniline derivative is a valuable building block for researchers in drug discovery and materials science. The presence of both trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups imparts unique electronic and physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are highly desirable in the design of novel therapeutics and advanced materials. This guide covers the compound's chemical identity, physicochemical properties, a representative synthetic approach, key applications, and detailed safety and handling protocols, serving as an essential resource for scientists and development professionals.
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design.[1] Fluorinated functional groups, particularly the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties, offer a powerful toolset for fine-tuning a molecule's properties.[1][2] These groups can profoundly influence lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][3][4]
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline represents a sophisticated convergence of these principles. As a disubstituted aniline, it provides a versatile chemical handle (the amino group) for further synthetic elaboration, while its dual fluorine-containing substituents provide a distinct property profile. This makes it a sought-after intermediate for creating complex molecules with potentially enhanced performance in pharmaceuticals and agrochemicals.[5] This guide offers an in-depth examination of its hydrochloride salt, a common and stable form for laboratory use.
Chemical Identity and Physicochemical Properties
The precise identification and characterization of a chemical entity are fundamental for its effective use. The following tables summarize the key identifiers and properties of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride.
Compound Identification
| Identifier | Value | Source |
| Compound Name | 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride | [6][7] |
| CAS Number | 1588441-12-6 | [6][7] |
| Molecular Formula | C₈H₆ClF₆NO | [6][7] |
| Molecular Weight | 281.59 g/mol | [6] |
| SMILES | NC1=CC=C(OC(F)(F)F)C=C1C(F)(F)F.[H]Cl | [6] |
| InChIKey | Not readily available for HCl salt | |
| Synonyms | None listed | [6] |
Physicochemical and Computed Properties
| Property | Value | Source |
| Purity | ≥95% | [6] |
| Storage Temperature | Room temperature | [6] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [6] |
| LogP (Computed) | 3.608 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Rotatable Bonds | 1 | [6] |
Synthesis and Manufacturing Insights
The synthesis of poly-substituted aromatic compounds, especially those bearing multiple fluorine groups, requires careful strategic planning. While specific manufacturing protocols for 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline are proprietary, a logical and common synthetic pathway involves the reduction of a corresponding nitrobenzene precursor. This approach is a staple in industrial chemistry for producing anilines.
General Synthetic Workflow: Nitroarene Reduction
The core transformation is the reduction of a nitro group (-NO₂) to an amino group (-NH₂). This can be achieved through various methods, including catalytic hydrogenation or using reducing metals in acidic conditions.
Step-by-Step Conceptual Protocol:
-
Precursor Synthesis: The synthesis begins with a suitably substituted aromatic precursor, 1-nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene. This starting material can be prepared through established aromatic substitution methodologies.
-
Reaction Setup: The nitrobenzene precursor is dissolved in a suitable solvent, such as ethanol or methanol.
-
Reduction: A reducing agent is introduced. A common and effective method is the use of iron powder (Fe) in the presence of an acid catalyst like hydrochloric acid (HCl).[8] The reaction is typically heated to facilitate the reduction.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and filtered to remove the iron salts. The pH is adjusted to be basic, ensuring the product is in its free aniline form.
-
Extraction: The aniline product is extracted from the aqueous mixture using an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The crude product is purified, typically via distillation or column chromatography, to yield the pure free aniline.
-
Salt Formation: To obtain the hydrochloride salt, the purified aniline is dissolved in a suitable solvent and treated with a stoichiometric amount of hydrochloric acid. The resulting salt often precipitates and can be collected by filtration.
Applications in Research and Drug Development
The true utility of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline lies in its role as a versatile intermediate.[3][5] The amino group serves as a nucleophilic handle for a wide array of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.
The "Fluorine Advantage" in Drug Design
The -OCF₃ and -CF₃ groups are not merely passive substituents; they are active contributors to a molecule's drug-like properties.
-
Enhanced Lipophilicity: Both groups increase the molecule's lipophilicity (fat-solubility), which can improve its ability to cross biological membranes and enhance oral bioavailability.[1][4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. Incorporating these groups can block potential sites of metabolism, increasing the drug's half-life in the body.[1][4]
-
Modulation of Basicity: The strong electron-withdrawing nature of these groups significantly reduces the basicity (pKa) of the aniline nitrogen. This can be crucial for optimizing interactions with biological targets and avoiding off-target effects.
-
Target Engagement: The unique electronic profile of these groups can lead to stronger or novel binding interactions with protein targets, potentially increasing a drug's potency.[3]
Role as a Synthetic Building Block
The aniline functionality is a gateway to numerous critical reactions in pharmaceutical synthesis:
-
Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides, a ubiquitous linkage in drug molecules.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Cross-Coupling Reactions: Participation in palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds.
-
Heterocycle Synthesis: Use as a starting material for building nitrogen-containing heterocyclic rings, which are core structures in many drugs.
Related fluorinated anilines are used in the development of therapeutics for neurological disorders and as anticancer agents.[3][5][9][10]
Safety, Handling, and Storage
Proper handling of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride is critical due to its potential hazards. All work should be conducted in a well-ventilated chemical fume hood by trained personnel.
GHS Hazard Classification
The compound is classified with the following hazards:[7]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
| Hazard Statement (H-phrase) | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures and First Aid
Adherence to the following precautionary statements is mandatory for safe handling.[7]
| Precautionary Statement (P-phrase) | Description |
| P261 | Avoid breathing dust/mist/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes. Remove contact lenses if possible. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Personal Protective Equipment (PPE) and Storage
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[7]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or chemical-resistant suit.[12]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][13] Keep away from strong oxidizing agents and strong bases.[7]
Conclusion
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride is more than just a chemical intermediate; it is a product of strategic molecular design. The combination of a reactive aniline handle with two distinct, powerfully electron-withdrawing fluorine substituents makes it an exceptionally valuable tool for chemists. Its ability to impart desirable pharmacokinetic properties like metabolic stability and membrane permeability ensures its continued relevance in the quest for safer and more effective drugs. By understanding its properties, synthesis, and handling requirements, researchers can effectively leverage this compound to accelerate innovation in both pharmaceutical and materials science discovery.
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Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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